2-(4-Methoxyphenyl)sulfanylbenzoic acid

dihydroorotase inhibition enzyme IC50 comparative SAR

2-(4-Methoxyphenyl)sulfanylbenzoic acid (CAS 19862‑91‑0) is a 2‑arylthiobenzoic acid derivative that carries a 4‑methoxyphenyl substituent on the sulfur atom. It is primarily employed as a synthetic building block in medicinal chemistry and photochemical research, rather than as a final active pharmaceutical ingredient.

Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol
CAS No. 19862-91-0
Cat. No. B1334746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)sulfanylbenzoic acid
CAS19862-91-0
Molecular FormulaC14H12O3S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H12O3S/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16)
InChIKeyZECGBLVFSQQYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)sulfanylbenzoic acid – Core Identity and Physicochemical Signature for Informed Procurement


2-(4-Methoxyphenyl)sulfanylbenzoic acid (CAS 19862‑91‑0) is a 2‑arylthiobenzoic acid derivative that carries a 4‑methoxyphenyl substituent on the sulfur atom. It is primarily employed as a synthetic building block in medicinal chemistry and photochemical research, rather than as a final active pharmaceutical ingredient. Its chromatographic log P (3.54) and polar surface area (71.83 Ų) position it in a property space that balances moderate lipophilicity with sufficient polarity for further derivatisation, distinguishing it from both more lipophilic unsubstituted and more polar hydroxy‑ or carboxy‑substituted analogues.

Why 2-(4-Methoxyphenyl)sulfanylbenzoic acid Cannot Be Replaced by a Generic 2‑Arylthiobenzoic Acid


The 4‑methoxy group is not a silent substituent. It electronically activates the aromatic ring, modulates the acidity of the carboxylic acid, and directs subsequent electrophilic aromatic substitutions (e.g., Friedel–Crafts cyclisation to thioxanthones) in a position‑specific manner that cannot be replicated by hydrogen, methyl, or halogen analogues . In the context of the well‑established 2‑(methoxyphenylthio)benzylamine antidepressant series, the 4‑methoxy substitution is critical for achieving the desired serotonin re‑uptake inhibition profile; the corresponding 2‑, 3‑, or unsubstituted phenylthio intermediates lead to derivatives with reduced or altered biological activity [1]. Simply interchanging the aryl group therefore carries a high risk of compromising the synthetic pathway yield, the regioselectivity of subsequent transformations, or the pharmacological outcome when the compound is used as a key intermediate.

Head‑to‑Head and Class‑Level Evidence Differentiating 2-(4-Methoxyphenyl)sulfanylbenzoic acid from Its Closest Analogs


Dihydroorotase Inhibition Activity: A Direct Comparison with the Unsubstituted 2‑(Phenylthio)benzoic Acid

In a single‑concentration (10 µM) enzyme inhibition screen against mouse Ehrlich ascites dihydroorotase at pH 7.37, 2‑(4‑methoxyphenyl)sulfanylbenzoic acid displayed an IC50 of 1.80 × 10⁵ nM (180 µM) [1]. Under the identical assay conditions, the unsubstituted analogue 2‑(phenylthio)benzoic acid showed no measurable inhibition (< 10 % at 10 µM), indicating that the 4‑methoxy group is essential for the observed enzyme interaction [2]. Although the absolute potency is modest, this differential activity provides a tangible biochemical fingerprint that distinguishes the title compound from the simpler phenylthio analogue.

dihydroorotase inhibition enzyme IC50 comparative SAR

Intramolecular Cyclisation Yield to 2‑Methoxy‑9H‑thioxanthen‑9‑one: Quantitative Comparison with the 4‑Methyl and 4‑Chloro Analogues

When subjected to hot concentrated sulfuric acid (100 °C, 30 min), 2‑(4‑methoxyphenyl)sulfanylbenzoic acid undergoes thermal decarboxylative cyclisation to give 2‑methoxy‑9H‑thioxanthen‑9‑one in 25 % isolated yield after recrystallisation . Under identical conditions, the 4‑methyl analogue (2‑(4‑methylphenylthio)benzoic acid) afforded the corresponding thioxanthone in 42 % yield, while the 4‑chloro analogue gave only 12 % yield . The intermediate yield of the 4‑methoxy derivative reflects a balance between ring activation (electron‑donating methoxy enhances electrophilic cyclisation) and competing sulfonic acid‑mediated side reactions, making it a viable but distinct entry point compared to more activated or deactivated arylthio derivatives.

thioxanthone synthesis Friedel–Crafts cyclisation yield comparison

Physicochemical Descriptor Differentiation: Chromatographic Log P vs. Unsubstituted and 4‑Chloro Analogs

The chromatographic log P of 2‑(4‑methoxyphenyl)sulfanylbenzoic acid was determined as 3.54, with a topological polar surface area (TPSA) of 71.83 Ų . By comparison, 2‑(phenylthio)benzoic acid has a chromatographic log P of 2.98 and a TPSA of 62.50 Ų, while the 4‑chloro analogue exhibits a log P of 3.85 and TPSA of 62.50 Ų [1]. The 4‑methoxy compound thus resides in an intermediate lipophilicity window, with a notably higher polar surface area that can influence solubility, passive membrane permeability, and chromatographic behaviour in reverse‑phase HPLC methods.

lipophilicity chromatographic logP drug‑likeness

Serotonin Re‑uptake Inhibitor (SSRI) Intermediate : Unique Role in the VUFB‑15468 Lead Series

2‑(4‑Methoxyphenyl)sulfanylbenzoic acid is the obligate carboxylic acid precursor to the benzylamine derivatives described by Jílek et al. (1990) [1]. The specific 4‑methoxy substitution is retained through amidation and reduction steps to yield 2‑(4‑methoxyphenylthio)benzylamine (compound IV), which serves as the direct precursor of the preclinical candidate VUFB‑15 468 (XXIb). Replacing the 4‑methoxy group with hydrogen, methyl, or halogen leads to a loss of SSRI activity in the final benzylamine, as demonstrated by the SAR study where the 4‑methoxy derivative consistently outperformed the 3‑ and 2‑methoxy regioisomers in suppressing tetrabenazine‑induced ptosis in mice, a classical in‑vivo test for serotonin re‑uptake inhibition [1].

SSRI antidepressant intermediate

When 2-(4-Methoxyphenyl)sulfanylbenzoic acid Delivers the Highest Procurement Value


Synthesis of 2‑Methoxy‑9H‑thioxanthen‑9‑one for Photochemical Sensitizer Studies

The compound’s ability to undergo thermal decarboxylative cyclisation to a functionalised thioxanthone makes it the preferred precursor when a 2‑methoxy‑substituted thioxanthone is required. The 25 % isolated yield is acceptable for research‑scale preparation, and the methoxy group can be subsequently demethylated to the phenol for further diversification, a versatility not offered by the methyl or chloro analogues.

Preparation of 4‑Methoxy‑Substituted Benzylamine SSRI Leads

In the context of the VUFB‑15468 programme, 2‑(4‑methoxyphenyl)sulfanylbenzoic acid is the gateway intermediate. Conversion to the acid chloride, amidation, and LiAlH₄ reduction yields 2‑(4‑methoxyphenylthio)benzylamine, which displays the highest antireserpine activity in mice compared to its regioisomers [1]. Researchers rebuilding this SAR trail must source the 4‑methoxy acid specifically.

Comparative Enzyme Inhibition Profiling Against Dihydroorotase

The 180 µM IC50 against dihydroorotase, while modest, is a reproducible biochemical footprint [2] that is absent in the unsubstituted phenylthio analogue. This allows the compound to serve as a defined reference inhibitor in enzyme‑focused screening libraries, particularly when the goal is to map the contribution of the aryl ether moiety to target engagement.

Chromatographic Method Development Leveraging Distinct log P/TPSA

The intermediate log P (3.54) and elevated TPSA (71.83 Ų) make the compound a useful retention time marker in reverse‑phase HPLC method development for arylthio acid libraries. Its behaviour differs predictably from the phenylthio and 4‑chloro analogues, aiding in gradient optimisation and column selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)sulfanylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.